TAS4464

Description

Structure

3D Structure

Properties

IUPAC Name |

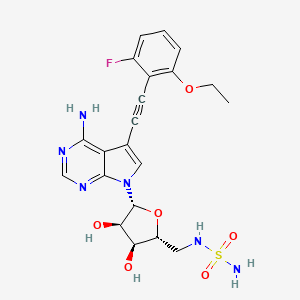

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTRUHFXPVXWRD-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAS4464: A Deep Dive into its Mechanism of Action in Hematologic Malignancies

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanism of action of TAS4464, a novel and potent inhibitor of the NEDD8-activating enzyme (NAE), with a specific focus on its implications for hematologic malignancies.

Introduction: A Novel Approach to Cancer Therapy

This compound is a first-in-class, highly selective, and potent small molecule inhibitor of the NEDD8-activating enzyme E1 (NAE).[1] The NAE-mediated neddylation pathway is a critical cellular process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] These CRLs play a pivotal role in protein homeostasis by targeting a wide array of substrate proteins for proteasomal degradation.[2] Dysregulation of the neddylation pathway and hyperactivation of CRLs are frequently observed in various cancers, including hematologic malignancies, making NAE an attractive therapeutic target.[3][4] this compound has demonstrated significant preclinical antitumor activity in a broad range of cancer models, with particularly high sensitivity observed in hematologic malignancy cell lines.[5][6] This guide will delve into the intricate molecular mechanisms by which this compound exerts its therapeutic effects.

Core Mechanism of Action: Inhibition of the Neddylation Pathway

The primary mechanism of action of this compound is the specific and potent inhibition of NAE.[7] NAE is the initiating enzyme in the neddylation cascade, a three-step enzymatic process analogous to ubiquitination. This cascade involves the sequential action of an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase to attach the ubiquitin-like protein NEDD8 to specific lysine residues on target proteins.

This compound acts as a mechanism-based inhibitor, forming a covalent adduct with NEDD8 within the NAE active site.[5][8] This irreversible binding effectively blocks the transfer of NEDD8 to the E2 conjugating enzyme, thereby halting the entire neddylation cascade.[5] The high selectivity of this compound for NAE over other E1 enzymes, such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE), ensures a targeted therapeutic effect with potentially fewer off-target toxicities.[5][8]

Downstream Consequences of NAE Inhibition

The inhibition of NAE by this compound triggers a cascade of downstream events, primarily centered around the inactivation of Cullin-RING Ligases (CRLs).

Inactivation of Cullin-RING Ligases (CRLs)

CRLs are the primary substrates of the neddylation pathway. The covalent attachment of NEDD8 to the cullin subunit is essential for the conformational activation of the CRL complex.[2] By blocking neddylation, this compound prevents the activation of CRLs, rendering them incapable of recruiting and ubiquitinating their substrate proteins.[4]

Accumulation of CRL Substrates and Induction of Cell Cycle Arrest and Apoptosis

The inactivation of CRLs leads to the accumulation of their substrate proteins, many of which are key regulators of cell cycle progression, DNA replication, and apoptosis.[2][4] Preclinical studies have consistently shown that treatment with this compound results in the accumulation of several critical CRL substrates, including:

-

CDT1: A DNA replication licensing factor. Its accumulation leads to DNA re-replication stress and cell cycle arrest.[2][9]

-

p27 and p21: Cyclin-dependent kinase inhibitors. Their accumulation causes cell cycle arrest at the G1/S and G2/M checkpoints.[2][4]

-

Phosphorylated IκBα: An inhibitor of the NF-κB transcription factor. Its stabilization prevents the activation of pro-survival NF-κB signaling pathways.[2][4]

The accumulation of these and other CRL substrates disrupts normal cellular processes, ultimately leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[2]

Specific Mechanisms in Hematologic Malignancies

This compound has demonstrated pronounced activity against a wide range of hematologic malignancies.[2][6] The underlying mechanisms are rooted in the general principles of NAE inhibition but also involve pathways of particular importance to these cancers.

Multiple Myeloma: Targeting the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in multiple myeloma (MM) cells and is a key driver of their proliferation and survival.[4] this compound has been shown to effectively inhibit both the canonical and non-canonical NF-κB pathways in MM cells.[4] This is achieved through the stabilization of phosphorylated IκBα, the primary inhibitor of the canonical NF-κB pathway.[4] The accumulation of p-IκBα sequesters the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[4] Similarly, this compound leads to the accumulation of p100, an inhibitor of the non-canonical NF-κB pathway, thereby blocking the activity of the RelB/p52 dimer.[4]

Acute Myeloid Leukemia (AML): Induction of Apoptosis through c-Myc-Mediated Regulation

In acute myeloid leukemia (AML), this compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[10] This is, in part, mediated by the regulation of the proto-oncogene c-Myc.[10] this compound treatment leads to an increase in the pro-apoptotic protein NOXA and a decrease in the anti-apoptotic protein c-FLIP, both of which are transcriptionally regulated by c-Myc.[10] The upregulation of NOXA and downregulation of c-FLIP sensitize AML cells to apoptosis.[10]

Quantitative Data Summary

In Vitro Cytotoxicity of this compound in Hematologic Malignancy Cell Lines

This compound exhibits potent antiproliferative activity across a wide range of hematologic malignancy cell lines.[2][4]

| Cell Line | Hematologic Malignancy | IC50 (nmol/L) |

| MM.1S | Multiple Myeloma | 3.62 |

| OPM-2 | Multiple Myeloma | 149 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~10-50 |

| THP-1 | Acute Myeloid Leukemia | ~10-50 |

| GRANTA-519 | Mantle Cell Lymphoma | ~10-50 |

Note: IC50 values are approximate and compiled from various preclinical studies.[2][4] For precise values, refer to the original publications.

In Vivo Antitumor Efficacy of this compound

This compound has demonstrated significant in vivo antitumor activity in various xenograft models of hematologic malignancies.[2][4]

| Xenograft Model | Hematologic Malignancy | Dosing Schedule | Outcome |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, weekly IV | Complete tumor regression |

| MM.1S | Multiple Myeloma | Not specified | Strong antitumor effects |

| TMD8-Luc | Diffuse Large B-cell Lymphoma | Not specified | Prolonged survival and reduced tumor growth |

Note: This is a summary of reported outcomes. For detailed experimental conditions and results, please consult the primary literature.[2][4]

Detailed Experimental Protocols

NAE Enzyme Inhibition Assay

The inhibitory activity of this compound against NAE can be determined using an E1-E2 transition assay.[2] This assay measures the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme. Briefly, recombinant NAE is incubated with NEDD8 and ATP to form the NAE-NEDD8 intermediate. Subsequently, the E2 enzyme and varying concentrations of this compound are added. The reaction is then analyzed by SDS-PAGE and western blotting using an anti-NEDD8 antibody to detect the amount of NEDD8 transferred to the E2 enzyme. The IC50 value is calculated from the dose-response curve.

Cell Viability/Cytotoxicity Assay

The antiproliferative effect of this compound on hematologic malignancy cell lines is typically assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega).[5] Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[4] The CellTiter-Glo reagent is then added, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. The IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blot Analysis for Protein Expression

To evaluate the effect of this compound on the neddylation pathway and the expression of CRL substrate proteins, western blot analysis is performed.[4][5] Hematologic malignancy cells are treated with this compound for various time points. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for neddylated cullins, total cullins, CDT1, p27, p-IκBα, and other proteins of interest. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

The antitumor efficacy of this compound in vivo is evaluated using human tumor xenograft models in immunocompromised mice (e.g., NOD-SCID mice).[7] Hematologic malignancy cell lines are implanted subcutaneously or intravenously into the mice. Once tumors are established, mice are treated with this compound or vehicle control via intravenous administration at specified doses and schedules.[7] Tumor volume is measured regularly, and at the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for target engagement). Animal body weight is also monitored as an indicator of toxicity.[7]

Conclusion

This compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme, representing a promising therapeutic strategy for hematologic malignancies. Its mechanism of action is well-defined, involving the inhibition of the neddylation pathway, subsequent inactivation of Cullin-RING ligases, and the accumulation of tumor-suppressive CRL substrates. In specific hematologic malignancies like multiple myeloma and acute myeloid leukemia, this compound targets key survival pathways such as NF-κB and induces apoptosis. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for the continued clinical development of this compound for the treatment of patients with hematologic cancers.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity of this compound, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of TAS4464 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream effects of TAS4464, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). By elucidating its mechanism of action and impact on critical cellular pathways, this document serves as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3][4][5][6] The neddylation pathway is a post-translational modification process, analogous to ubiquitination, that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][7] Dysregulation of this pathway has been implicated in the pathogenesis of numerous cancers, making NAE an attractive therapeutic target.[1][8] this compound has demonstrated significant antitumor activity in a wide range of preclinical cancer models, including both hematologic malignancies and solid tumors.[1][3][4][5]

Mechanism of Action: Inhibition of the Neddylation Pathway

This compound exerts its therapeutic effects by selectively inhibiting NAE, the E1-activating enzyme that initiates the NEDD8 conjugation cascade.[2][3][4][5][6] This inhibition prevents the transfer of NEDD8 to its cognate E2 conjugating enzymes, thereby blocking the neddylation of target proteins. The most well-characterized substrates of the neddylation pathway are the cullin proteins, which are essential scaffolding components of cullin-RING E3 ubiquitin ligases (CRLs).[1][7]

By preventing cullin neddylation, this compound effectively inactivates CRLs.[1][7][9][10] This leads to the stabilization and accumulation of a multitude of CRL substrate proteins that are normally targeted for proteasomal degradation.[1][2][3][4][5][6] The accumulation of these substrates disrupts various oncogenic signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][7]

Key Downstream Signaling Pathways Affected by this compound

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound treatment leads to the accumulation of phosphorylated IκBα (p-IκBα), a key negative regulator of the canonical NF-κB pathway.[1][2][3][4][5][6] The accumulation of p-IκBα prevents the nuclear translocation of the NF-κB transcription factor, thereby inhibiting the expression of its target genes.[10] Additionally, this compound has been shown to induce the accumulation of phospho-p100, a regulator of the non-canonical NF-κB pathway.[10]

Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines.[1][9] This pro-apoptotic effect is mediated through both the intrinsic and extrinsic apoptotic pathways. The accumulation of the CRL substrate c-Myc plays a pivotal role in this process.[9] Increased c-Myc levels lead to the transcriptional upregulation of the pro-apoptotic protein NOXA and the downregulation of the anti-apoptotic protein c-FLIP.[9] The induction of NOXA activates the intrinsic apoptotic pathway through caspase-9, while the suppression of c-FLIP sensitizes cells to the extrinsic pathway, leading to the activation of caspase-8.[9] The convergence of these two pathways results in the activation of effector caspases, such as caspase-3 and caspase-7, and the subsequent execution of apoptosis.[1]

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell viability quantification by ATP assay [bio-protocol.org]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]

- 9. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. ulab360.com [ulab360.com]

TAS4464: An In-Depth Technical Guide to its Apoptosis-Inducing Pathways in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, a crucial post-translational modification process that regulates the activity of cullin-RING ubiquitin ligases (CRLs).[1][4] By inhibiting NAE, this compound disrupts the CRL-mediated ubiquitination and subsequent degradation of a multitude of substrate proteins involved in cell cycle control, DNA replication, and stress responses. This disruption ultimately leads to the induction of apoptosis in a wide range of cancer cells, including those derived from solid tumors.[1][3][5] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and key methodologies related to this compound-induced apoptosis in solid tumors.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of NAE, which sets off a cascade of events culminating in apoptotic cell death.[1][2] The central signaling pathway is detailed below.

This compound Signaling Pathway to Apoptosis

Caption: this compound inhibits NAE, leading to CRL substrate accumulation and apoptosis.

Quantitative Data

This compound demonstrates potent anti-proliferative activity across a broad range of solid tumor cell lines. The following tables summarize its in vitro and in vivo efficacy.

Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nmol/L) | Reference |

| SU-CCS-1 | Clear Cell Sarcoma | 2.8 | [1] |

| A549 | Non-Small Cell Lung Cancer | 11.2 | [1] |

| HCT116 | Colorectal Cancer | 4.5 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 9.8 | [1] |

| PC-3 | Prostate Cancer | 11.8 | [1] |

| MCF7 | Breast Cancer | 10.1 | [1] |

| OVCAR-3 | Ovarian Cancer | 8.7 | [1] |

| A431 | Squamous Cell Carcinoma | 6.4 | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound in Solid Tumor Xenograft Models

| Xenograft Model | Tumor Type | Dosing Schedule | Outcome | Reference |

| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, IV, once a week | Significant tumor growth inhibition | [5] |

| Patient-Derived SCLC (LU5266) | Small Cell Lung Cancer | 75 mg/kg, IV, once or twice a week for 3 weeks | Prominent antitumor activity | [3][5] |

| GRANTA-519 (MCL) | Mantle Cell Lymphoma | 100 mg/kg, IV, once or twice a week | Significant tumor growth inhibition | [5] |

| THP-1 (AML) | Acute Myeloid Leukemia | 100 mg/kg, IV, single dose | Induction of apoptosis and target engagement | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used in preclinical studies of this compound.[1][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate for 72 hours.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using a non-linear regression analysis of the dose-response curve.

Immunoblotting

This protocol is a generalized procedure based on the analysis of this compound-induced protein expression changes.[1][6]

Objective: To detect changes in the expression levels of key proteins in the this compound-induced apoptosis pathway.

Materials:

-

Cell or tumor tissue lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 3 for examples)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Table 3: Example Primary Antibodies for Immunoblotting

| Target Protein | Supplier | Catalog Number (Example) | Dilution (Example) |

| Cleaved Caspase-3 | Cell Signaling Tech. | #9664 | 1:1000 |

| Cleaved PARP | Cell Signaling Tech. | #5625 | 1:1000 |

| CDT1 | Cell Signaling Tech. | #8064 | 1:1000 |

| p27 Kip1 | Cell Signaling Tech. | #3686 | 1:1000 |

| Phospho-IκBα (Ser32) | Cell Signaling Tech. | #2859 | 1:1000 |

| c-Myc | Abcam | ab32072 | 1:1000 |

| NEDD8 | Abcam | ab81264 | 1:1000 |

| β-Actin (Loading Control) | Cell Signaling Tech. | #4970 | 1:2000 |

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the analysis of gene expression changes, particularly for c-Myc regulated genes NOXA (PMAIP1) and c-FLIP (CFLAR).[1]

Objective: To quantify the mRNA expression levels of target genes involved in this compound-induced apoptosis.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Gene-specific primers (see Table 4)

Procedure:

-

Extract total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH).

Table 4: Example Human qRT-PCR Primers

| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| PMAIP1 (NOXA) | AGCTGGAAGTCGAGTGTGCT | CCTGAGTTGSGCTTCCTTTC |

| CFLAR (c-FLIP) | GGGGAAGGACTCTTTTCCAG | CTTCTCTTCCCAATCTCCCA |

| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for investigating the binding of c-Myc to the promoter regions of its target genes.[1][7]

Objective: To determine if this compound treatment leads to increased binding of c-Myc to the promoter regions of pro- and anti-apoptotic genes.

Materials:

-

ChIP-grade anti-c-Myc antibody

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Reagents for crosslinking, cell lysis, sonication, elution, and DNA purification.

-

qRT-PCR reagents and primers for target promoter regions.

Procedure:

-

Crosslink proteins to DNA in live cells with 1% formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-c-Myc antibody or normal IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks.

-

Purify the immunoprecipitated DNA.

-

Perform qRT-PCR to quantify the enrichment of specific promoter regions in the c-Myc immunoprecipitated DNA compared to the IgG control.

Mandatory Visualizations

Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.

Logical Relationship of c-Myc Mediated Apoptosis by this compound

Caption: Logical flow of this compound's c-Myc-dependent apoptosis induction.

Conclusion

This compound represents a promising therapeutic agent for a variety of solid tumors by effectively targeting the neddylation pathway and inducing apoptosis. Its mechanism of action, involving the inhibition of NAE and subsequent accumulation of CRL substrates, triggers multiple pro-apoptotic signals. The data presented in this guide underscore the potent in vitro and in vivo anti-cancer activity of this compound. The detailed experimental protocols provide a framework for researchers to further investigate the intricate molecular effects of this compound and to explore its full therapeutic potential in the field of oncology.

References

- 1. This compound, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Activity of this compound, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TAS4464: A Potent and Selective NAE Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING E3 ligases (CRLs). CRLs play a critical role in protein homeostasis by targeting a vast number of substrate proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making NAE an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental methodologies.

Introduction: The Neddylation Pathway and Its Role in Cancer

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), E2 conjugating enzymes (UBE2M/UBC12 and UBE2F), and numerous E3 ligases.[1] The process begins with the ATP-dependent activation of the ubiquitin-like protein NEDD8 by NAE, a heterodimer composed of APPBP1 and UBA3. Activated NEDD8 is then transferred to an E2 conjugating enzyme, which, in conjunction with an E3 ligase, conjugates NEDD8 to a lysine residue on a substrate protein.[2]

The most well-characterized substrates of neddylation are the cullin proteins, which form the scaffold of CRLs.[1] Neddylation of cullins induces a conformational change that is essential for the proper positioning of the substrate-recruiting subunit and the E2 ubiquitin-conjugating enzyme, thereby promoting the ubiquitination and subsequent degradation of CRL substrate proteins.[1] These substrates include numerous proteins involved in critical cellular processes such as cell cycle progression (e.g., CDT1, p27), signal transduction (e.g., p-IκBα), and DNA damage response.[3][4] In many cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival.[5] Inhibition of NAE, therefore, presents a promising therapeutic strategy to restore normal protein degradation and induce cancer cell death.

Discovery of this compound as a Potent and Selective NAE Inhibitor

This compound was identified through a library screening and structure-based drug design program aimed at discovering novel NAE inhibitors.[3] It was developed by Taiho Pharmaceutical Co., Ltd.[6][7][8] Preclinical studies have demonstrated that this compound is a highly potent and selective inhibitor of NAE, exhibiting superior activity compared to the first-in-class NAE inhibitor, MLN4924 (pevonedistat).[3][7]

Mechanism of Action

This compound acts as a mechanism-based inhibitor of NAE.[9] It forms a covalent adduct with NEDD8 at the NAE active site, preventing the transfer of NEDD8 to the E2 conjugating enzyme and thereby blocking the entire neddylation cascade.[9] This inhibition leads to the accumulation of un-neddylated cullins and the subsequent stabilization and accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[3][4] The accumulation of these substrates disrupts cell cycle progression, inhibits NF-κB signaling, and ultimately induces apoptosis in cancer cells.[3][10]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and antitumor activity. The following tables summarize the key quantitative data from these studies.

In Vitro Enzyme Inhibition and Selectivity

This compound demonstrates potent and selective inhibition of NAE over other E1 activating enzymes, such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme).

| Enzyme | This compound IC50 (nM) | MLN4924 IC50 (nM) | Reference |

| NAE | 0.955 | 10.5 | [1] |

| UAE | 449 | >10000 | [1][7] |

| SAE | 1280 | >10000 | [1][7] |

Table 1: In Vitro E1 Enzyme Inhibition of this compound and MLN4924.

In Vitro Antiproliferative Activity in Cancer Cell Lines

This compound exhibits potent antiproliferative activity across a broad range of cancer cell lines, particularly those of hematologic origin.

| Cell Line | Cancer Type | This compound GI50 (nM) | MLN4924 GI50 (nM) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.3 | 27 | [1] |

| HL-60 | Acute Promyelocytic Leukemia | 7.9 | 51 | [1] |

| HCT116 | Colorectal Carcinoma | 20 | 120 | [1] |

| MM.1S | Multiple Myeloma | 3.62 | Not Reported | [10] |

| OPM-2 | Multiple Myeloma | 149 | Not Reported | [10] |

Table 2: Growth Inhibitory (GI50) Concentrations of this compound and MLN4924 in Various Cancer Cell Lines after 72-hour treatment.

In Vivo Antitumor Efficacy in Xenograft Models

This compound has demonstrated significant single-agent antitumor activity in various preclinical xenograft models of both hematologic and solid tumors.

| Xenograft Model | Cancer Type | Dosing Regimen | Antitumor Effect | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, IV, weekly | Complete tumor regression | [9] |

| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, weekly or twice weekly | Prominent antitumor activity | [1] |

| SU-CCS-1 | Clear Cell Sarcoma | Not specified | Prominent antitumor activity | [1] |

| Patient-Derived SCLC | Small Cell Lung Cancer | Not specified | Prominent antitumor activity | [1] |

| MM.1S | Multiple Myeloma | 100 mg/kg, IV | Strong antitumor effects | [10] |

| KMS-26 | Multiple Myeloma | 100 mg/kg, IV | Strong antitumor effects | [10] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

NAE Enzyme Inhibition Assay (E1-E2 Thioester Transfer Assay)

This assay measures the ability of an inhibitor to block the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (UBC12).

Materials:

-

Recombinant human NAE (APPBP1/UBA3)

-

Recombinant human UBC12

-

Recombinant human NEDD8

-

ATP

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

SDS-PAGE gels and buffers

-

Anti-NEDD8 antibody

-

Anti-UBC12 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Prepare a reaction mixture containing NAE, UBC12, and NEDD8 in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against NEDD8 or UBC12 to detect the formation of the NEDD8-UBC12 thioester adduct.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[1]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Immunoblotting for Cullin Neddylation and Substrate Accumulation

This technique is used to detect changes in the levels of neddylated cullins and CRL substrate proteins following treatment with an NAE inhibitor.

Materials:

-

Cancer cell lines

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membranes

-

Primary antibodies against:

-

NEDD8

-

Cullin-1

-

CDT1

-

p27

-

p-IκBα

-

β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with various concentrations of this compound or DMSO for a specified time.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Analyze the changes in protein levels relative to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

The Neddylation Signaling Pathway

Caption: The Neddylation Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: A streamlined workflow for the preclinical and early clinical evaluation of this compound.

Early Clinical Development

A first-in-human, open-label, phase 1 study of this compound was conducted in patients with advanced solid tumors (JapicCTI-173488).[11][12] The primary objective was to determine the maximum tolerated dose (MTD) and assess the safety and tolerability of this compound. The starting dose was 10 mg/m², administered intravenously on a weekly schedule.[11]

The most common treatment-related adverse events were abnormal liver function tests (LFTs) and gastrointestinal effects.[11][12] Dose-limiting toxicities (DLTs) were observed at the 56 mg/m² dose level, primarily related to abnormal LFTs.[11][12] Due to the observed effects on liver function, the MTD could not be determined, and further dose escalation was halted.[11][12] No complete or partial responses were observed in this study, although one patient achieved prolonged stable disease.[11]

Conclusion and Future Directions

This compound is a potent and highly selective NAE inhibitor that has demonstrated significant preclinical antitumor activity in a variety of cancer models. Its mechanism of action, involving the disruption of the neddylation pathway and subsequent accumulation of CRL substrates, provides a strong rationale for its development as a cancer therapeutic. While the initial phase 1 study in solid tumors was limited by liver toxicity, the profound preclinical efficacy, particularly in hematologic malignancies, suggests that further investigation of this compound may be warranted. Future studies could explore alternative dosing schedules, combination therapies, or patient populations with specific biomarkers that may predict a more favorable response and tolerability profile. The development of this compound highlights the therapeutic potential of targeting the neddylation pathway in cancer and underscores the importance of careful dose and schedule optimization in early clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. abcam.co.jp [abcam.co.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Activity of this compound, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

TAS4464: A Deep Dive into its Selectivity Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of TAS4464, a novel and potent inhibitor of the NEDD8-activating enzyme (NAE). The information presented herein is compiled from preclinical studies to support further research and development of this compound.

Executive Summary

This compound is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] This pathway plays a crucial role in the regulation of cullin-RING ubiquitin ligases (CRLs), which are involved in protein homeostasis and cell cycle control.[4] By inhibiting NAE, this compound disrupts the neddylation of cullins, leading to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5] Preclinical data demonstrates that this compound exhibits significantly greater potency and selectivity for NAE compared to other E1 enzymes and the known NAE inhibitor MLN4924.[2][6]

Selectivity Profile of this compound

The selectivity of this compound for NAE over other ubiquitin-like protein-activating enzymes, such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme), is a key characteristic that minimizes off-target effects. The following table summarizes the inhibitory activity of this compound against these E1 enzymes.

| Enzyme | IC50 (nmol/L) |

| NAE | 0.955 |

| UAE | 449 |

| SAE | 1280 |

| Table 1: In vitro inhibitory activity of this compound against E1 enzymes. Data sourced from preclinical research.[6] |

As the data indicates, this compound is approximately 470-fold and 1340-fold more selective for NAE over UAE and SAE, respectively, highlighting its precise targeting of the neddylation pathway.

Comparative Potency

In preclinical studies, this compound has demonstrated superior potency compared to MLN4924 (pevonedistat), another NAE inhibitor that has been clinically evaluated.

| Compound | NAE IC50 (µmol/L) |

| This compound | 0.000955 |

| MLN4924 | Not explicitly stated in the provided search results, but this compound is described as having greater inhibitory effects.[2] |

| Table 2: Comparative in vitro potency of this compound and MLN4924 against NAE.[6] |

Note: While a direct head-to-head IC50 value for MLN4924 was not available in the initial search results, the literature consistently describes this compound as being more potent.

Mechanism of Action: The Neddylation Pathway

This compound exerts its anti-tumor effects by inhibiting the neddylation pathway. This pathway is a multi-step enzymatic cascade responsible for the attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of CRLs.

Caption: The Neddylation Pathway and the inhibitory action of this compound.

The inhibition of NAE by this compound prevents the transfer of NEDD8 to the E2 conjugating enzyme, UBC12.[7] This blockage halts the neddylation of cullins, thereby inactivating CRLs.[4] The inactivation of CRLs leads to the accumulation of their substrate proteins, such as p-IκBα, CDT1, and p27.[5][8] The accumulation of these substrates disrupts normal cellular processes, including NF-κB signaling and cell cycle progression, ultimately triggering apoptosis in cancer cells.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

E1-E2 Transition Assay (In Vitro Enzyme Inhibition)

This assay is used to determine the inhibitory activity of a compound against the E1 activating enzymes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. | BioWorld [bioworld.com]

- 7. Activity of this compound, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Exploring the pharmacodynamics of TAS4464 in preclinical models

The Pharmacodynamics of TAS4464: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, highly potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is the essential E1 enzyme that initiates the neddylation cascade, a critical post-translational modification pathway that regulates protein stability and function.[2] By inhibiting NAE, this compound prevents the activation of cullin-RING ubiquitin ligase complexes (CRLs), leading to the accumulation of CRL substrate proteins.[3][4] This disruption of protein homeostasis results in cell cycle dysregulation, apoptosis, and potent antitumor activity.[3] Preclinical studies have demonstrated that this compound exhibits widespread antiproliferative effects across a diverse range of cancer cell lines and shows significant, durable antitumor efficacy in various in vivo xenograft models, including both hematologic and solid tumors.[2][4] Its superior potency and prolonged target inhibition compared to other NAE inhibitors underscore its potential as a promising therapeutic agent in oncology.[4][5]

Introduction to the Neddylation Pathway and this compound

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving E1 (NAE), E2 (e.g., UBE2M/UBC12), and E3 enzymes.[2] This pathway conjugates the ubiquitin-like protein NEDD8 onto target substrates. The most well-characterized substrates are the cullin proteins, which form the scaffold of CRLs.[6] The activation of CRLs by neddylation is crucial for the ubiquitination and subsequent degradation of numerous proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[2][3] Aberrant neddylation is implicated in the pathogenesis of multiple human cancers, making it an attractive target for therapeutic intervention.[6]

This compound is a mechanism-based NAE inhibitor that forms an NEDD8-TAS4464 adduct, leading to nanomolar inhibition of the enzyme.[5] Its high selectivity for NAE over other E1 enzymes, such as UAE and SAE, minimizes off-target effects.[5][7] This guide provides a comprehensive overview of the preclinical pharmacodynamic data for this compound, detailing its mechanism of action, antitumor activity, and the experimental protocols used for its evaluation.

Mechanism of Action

Inhibition of the Neddylation Cascade

The primary mechanism of action of this compound is the direct inhibition of NAE.[8] This selective inhibition blocks the initial step of the neddylation cascade, preventing the transfer of NEDD8 to its E2 conjugating enzyme.[2] The downstream effect is the prevention of cullin neddylation, which renders the associated CRL E3 ligases inactive.[2][4] This target engagement has been observed in a dose-dependent manner in cancer cell lines.[2]

Downstream Signaling and Cellular Consequences

The inactivation of CRLs by this compound leads to the accumulation of various CRL substrate proteins that are normally targeted for proteasomal degradation.[3] Key substrates that accumulate following this compound treatment include:

-

p-IκBα : Accumulation of this substrate inhibits both the canonical and non-canonical NF-κB signaling pathways, which are critical for the survival of many cancer cells, particularly in multiple myeloma.[2][9][10]

-

CDT1 and p27 : These proteins are key regulators of the cell cycle. Their accumulation leads to cell cycle dysregulation and arrest.[2][3][5]

-

c-Myc : This oncoprotein is also a CRL substrate. Its accumulation following this compound treatment has been shown to paradoxically induce apoptosis by upregulating the pro-apoptotic factor NOXA and downregulating the anti-apoptotic factor c-FLIP.[1][11]

Ultimately, the cellular turmoil caused by the accumulation of these substrates and the dysregulation of key signaling pathways triggers apoptosis, as evidenced by the increased levels of cleaved caspase-3, caspase-8, caspase-9, and PARP.[1][2]

Preclinical Pharmacodynamic Profile

In Vitro Potency and Selectivity

This compound demonstrates high potency against NAE with an IC50 in the sub-nanomolar range, while showing significantly less activity against other E1 enzymes, highlighting its selectivity.[7]

| Enzyme | IC50 (nmol/L) |

| NAE | 0.955 |

| UAE | 449 |

| SAE | 1280 |

This potent enzymatic inhibition translates to widespread antiproliferative activity across numerous cancer cell lines, particularly those of hematologic origin.[2][5] In a panel of 14 multiple myeloma (MM) cell lines, this compound inhibited proliferation with IC50 values ranging from 3.62 to 149 nmol/L after a 72-hour treatment.[9] Across all tested cell lines, this compound was found to be 3- to 64-fold more potent than the other NAE inhibitor, MLN4924.[2]

| MM Cell Line | IC50 (nmol/L) |

| MM.1S | 3.62 |

| OPM-2 | 149 |

In Vivo Antitumor Efficacy

The potent in vitro activity of this compound is recapitulated in vivo across multiple human tumor xenograft models. Weekly or twice-weekly intravenous administration resulted in prominent antitumor activity and, in some cases, complete tumor regression without significant body weight loss.[4][5]

| Xenograft Model (Cancer Type) | Dosing Schedule | Key Outcome |

| CCRF-CEM (Acute Lymphoblastic Leukemia) | 100 mg/kg, IV, once weekly | More efficacious than MLN4924; led to complete tumor regression.[5] |

| GRANTA-519 (Mantle Cell Lymphoma) | 100 mg/kg, IV, weekly or twice weekly | Prominent antitumor activity.[2] |

| LU5266 (Patient-Derived SCLC) | 75 mg/kg, IV, weekly or twice weekly | Significant antitumor activity.[2] |

| MM.1S (Multiple Myeloma) | 100 mg/kg, IV, single dose | Target inhibition confirmed by biomarker modulation.[9] |

Pharmacodynamic Biomarker Analysis

In vivo studies confirm that this compound achieves strong and durable target inhibition within tumor tissue. In the CCRF-CEM xenograft model, this compound administration led to a more durable reduction of the NEDD8-cullin1 signal compared to MLN4924.[2] In multiple myeloma xenografts, a single 100 mg/kg dose of this compound produced a rapid and sustained pharmacodynamic effect.[9]

| Time Post-Dose | Biomarker Change in MM.1S Tumors |

| 1 Hour | Decrease in neddylated cullin1 levels. |

| 4 Hours | Increase in CRL substrate levels (e.g., p-IκBα). |

| 24 Hours | Increase in apoptosis markers (cleaved caspase-3, cleaved PARP). |

Key Experimental Methodologies

Cell Viability and Proliferation Assays

-

Protocol: Cancer cell lines were seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration, typically 72 hours.[9] For patient-derived cells in 3D culture, the treatment period was extended to 6 days.[8]

-

Measurement: Cell viability was quantified using luminescent-based assays such as the CellTiter-Glo® or CellTiter-Glo® 3D Cell Viability Assay, which measure ATP levels as an indicator of metabolically active cells.[5][9]

-

Analysis: The half-maximal growth inhibitory concentration (IC50) was calculated from dose-response curves.[9]

Western Blot Analysis for Pharmacodynamic Markers

-

Protocol: Cells or harvested tumor tissues were lysed to extract total protein. Protein concentrations were normalized, and samples were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., NEDD8, cullin1, p-IκBα, CDT1, cleaved caspase-3, cleaved PARP).[2][5]

-

Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence to detect changes in protein levels and modification states (i.e., neddylation).[2]

In Vivo Xenograft Studies

-

Animal Models: Studies typically utilized immunodeficient mice (e.g., NOD-SCID) to allow for the subcutaneous implantation and growth of human cancer cell lines or patient-derived tumor fragments.[2]

-

Treatment Administration: Once tumors reached a specified volume (e.g., >150 mm³), mice were randomized into treatment and vehicle control groups.[2] this compound was administered intravenously (IV) on a weekly or twice-weekly schedule. The vehicle control was typically a 5% (w/v) glucose solution.[2]

-

Efficacy Endpoints: Antitumor activity was assessed by regular measurement of tumor volume and mouse body weight throughout the study.[6]

-

Pharmacodynamic Analysis: For biomarker assessment, tumors were harvested at various time points after drug administration (e.g., 1, 4, 24 hours) and processed for Western blot analysis as described above.[4][9]

Conclusion

The comprehensive preclinical data on this compound reveal it to be a highly potent, selective, and effective inhibitor of the NAE enzyme. Its mechanism of action, centered on the disruption of the neddylation pathway and subsequent accumulation of CRL substrates, leads to robust and durable antitumor activity in a wide array of cancer models. The pharmacodynamic effects are well-characterized, with clear evidence of target engagement both in vitro and in vivo. These promising preclinical findings establish a strong rationale for the continued clinical development of this compound as a novel therapeutic agent for patients with hematologic and solid tumors.[4]

References

- 1. This compound, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Activity of this compound, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on TAS4464 and its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). Inhibition of NAE disrupts the neddylation cascade, a crucial post-translational modification process, leading to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs). This inactivation results in the accumulation of various CRL substrate proteins, many of which are key regulators of cell cycle progression and cell survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on cell cycle progression. We present quantitative data on cell cycle distribution, detail the experimental protocols for relevant assays, and provide visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel investigational drug that targets the neddylation pathway, a part of the ubiquitin-proteasome system.[1][2] Neddylation is a process where the ubiquitin-like protein NEDD8 is conjugated to target proteins, a critical step for the activation of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs).[1][2] CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins that play pivotal roles in various cellular processes, including cell cycle progression, DNA replication, and signal transduction.[1]

In many cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival. By inhibiting the NEDD8-activating enzyme (NAE), the apical enzyme in the neddylation cascade, this compound effectively blocks the entire pathway.[1][2] This leads to the accumulation of CRL substrates, such as the cell cycle inhibitors p21 and p27, and the DNA replication licensing factor CDT1.[1][3] The accumulation of these proteins disrupts normal cell cycle control, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Mechanism of Action of this compound

This compound functions as a highly selective inhibitor of the NEDD8-activating enzyme (NAE). The inhibition of NAE by this compound sets off a cascade of events that ultimately culminates in cell cycle arrest and apoptosis in cancer cells.

The Neddylation Pathway and its Role in Cell Cycle Control

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination:

-

Activation: The E1 enzyme, NAE, activates NEDD8 in an ATP-dependent manner.

-

Conjugation: The activated NEDD8 is transferred to an E2 conjugating enzyme.

-

Ligation: An E3 ligase, typically a Cullin-RING ligase (CRL), facilitates the transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein.

The most well-characterized substrates of neddylation are the cullin proteins, which are scaffold components of CRLs. The neddylation of cullins is essential for their ubiquitin ligase activity. CRLs, in turn, target a multitude of proteins for degradation, including several key regulators of the cell cycle:

-

p21 (CDKN1A) and p27 (CDKN1B): These are cyclin-dependent kinase (CDK) inhibitors that negatively regulate cell cycle progression, primarily at the G1/S transition. Their degradation is mediated by CRL1-Skp2.

-

CDT1: This is a crucial DNA replication licensing factor. Its degradation during S and G2 phases, mediated by CRL1-Skp2 and CRL4-Cdt2, is essential to prevent DNA re-replication.

This compound-Mediated Inhibition of NAE and its Downstream Effects

This compound selectively binds to and inhibits NAE, preventing the activation of NEDD8. This leads to a global decrease in protein neddylation, most importantly the neddylation of cullins. The hypo-neddylated cullins are unable to assemble functional CRL complexes, resulting in the stabilization and accumulation of CRL substrates.

The accumulation of p21 and p27 leads to the inhibition of CDK2 and CDK1 activity, causing the cells to arrest at the G1/S and G2/M checkpoints. The stabilization of CDT1 can induce DNA re-replication stress, further contributing to cell cycle arrest and apoptosis.

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Effects of this compound on Cell Cycle Progression

The inhibition of the neddylation pathway by this compound results in significant alterations in cell cycle distribution, characterized by an accumulation of cells in the G1 and G2/M phases and an increase in the sub-G1 population, which is indicative of apoptosis.

Cell Cycle Distribution Analysis

Studies have shown that treatment of cancer cells with this compound leads to a dose- and time-dependent cell cycle arrest. In acute myeloid leukemia (AML) cell lines, such as HL-60 and THP-1, treatment with this compound resulted in an accumulation of cells in the sub-G1 phase over time, suggesting the induction of apoptosis.[4]

Table 1: Effect of this compound on Cell Cycle Distribution in AML Cell Lines

| Cell Line | Treatment (0.1 µM this compound) | % Sub-G1 | % G0/G1 | % S | % G2/M |

| HL-60 | 0h (Control) | 1.5 | 55.2 | 28.9 | 14.4 |

| 8h | 5.8 | 50.1 | 29.5 | 14.6 | |

| 24h | 25.4 | 45.3 | 18.7 | 10.6 | |

| THP-1 | 0h (Control) | 2.1 | 60.5 | 22.1 | 15.3 |

| 8h | 4.9 | 58.7 | 23.8 | 12.6 | |

| 24h | 18.9 | 52.4 | 19.5 | 9.2 |

Data is illustrative and based on trends described in Iwai et al., 2021. The exact percentages from the supplementary data were not available in the provided search results.

Accumulation of Cell Cycle Regulatory Proteins

Western blot analyses have qualitatively demonstrated a dose-dependent accumulation of key cell cycle regulatory proteins following this compound treatment. In CCRF-CEM acute lymphoblastic leukemia cells, a 4-hour treatment with this compound led to a noticeable increase in the levels of p27 and CDT1.[1]

Table 2: Qualitative Changes in Cell Cycle Protein Expression after this compound Treatment

| Cell Line | Treatment | p27 Expression | CDT1 Expression |

| CCRF-CEM | This compound (0.001–1 µM) | Increased | Increased |

| Multiple Myeloma Cell Lines | This compound | Increased | Increased |

This table represents a qualitative summary of observations from Western blot images. Quantitative fold-change data was not available in the search results.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) after treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HL-60, THP-1)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM) or vehicle control for different time points (e.g., 0, 8, 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software (e.g., FlowJo).

Western Blotting for Cell Cycle Proteins

This protocol describes the detection and semi-quantification of key cell cycle regulatory proteins by Western blotting.

Objective: To determine the effect of this compound on the expression levels of proteins such as p21, p27, and CDT1.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-CDT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: The intensity of the bands can be quantified using image analysis software and normalized to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a potent inhibitor of the NEDD8-activating enzyme that effectively disrupts the neddylation pathway. This leads to the accumulation of key cell cycle regulatory proteins, including p21, p27, and CDT1, resulting in cell cycle arrest and apoptosis in cancer cells. The data presented in this guide highlight the significant impact of this compound on cell cycle progression, supporting its development as a potential therapeutic agent for a variety of cancers. The detailed experimental protocols provided herein will be a valuable resource for researchers investigating the cellular and molecular effects of this compound and other NAE inhibitors. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound on cell cycle protein expression across a broader range of cancer types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Initial Preclinical Studies of TAS4464: A Technical Overview for Cancer Research Professionals

An In-depth Guide to the Mechanism, Efficacy, and Experimental Framework of a Novel NEDD8-Activating Enzyme Inhibitor

This technical guide offers a comprehensive overview of the initial preclinical studies on TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). This compound has demonstrated significant antitumor activity across a range of hematologic and solid tumor models.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing detailed insights into the compound's mechanism of action, quantitative efficacy data from key experiments, and the methodologies employed in these foundational studies.

Core Mechanism of Action: NAE Inhibition

This compound exerts its anticancer effects by targeting a critical component of the ubiquitin-proteasome system. It is a selective inhibitor of NAE, the essential E1 enzyme that initiates the neddylation cascade.[1][3] Neddylation is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. A key class of substrates for neddylation is the cullin family of proteins, which form the scaffold of cullin-RING ubiquitin ligase (CRL) complexes.[1][3]

By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[1][3] This inactivation results in the accumulation of various CRL substrate proteins that are critical for cell cycle progression and survival, such as CDT1, p27, and phosphorylated IκBα.[1] The accumulation of these substrates disrupts cellular homeostasis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical evaluations of this compound, highlighting its potency and broad-spectrum activity.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | This compound IC₅₀ (nM) | MLN4924 IC₅₀ (nM) | Selectivity (over NAE) |

| NAE | 0.955 | 10.5 | 1x |

| UAE | 449 | - | ~470x |

| SAE | 1280 | - | ~1340x |

| Data sourced from enzyme assays measuring Ub/Ubl thioester transfer from E1 to the corresponding E2 enzyme.[1][2] |

Table 2: In Vitro Anti-proliferative Activity (GI₅₀) in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound GI₅₀ (nM) | MLN4924 GI₅₀ (nM) | Fold Potency (vs. MLN4924) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | 261 | ~64x |

| GRANTA-519 | Mantle Cell Lymphoma | 4.8 | 31 | ~6x |

| THP-1 | Acute Myeloid Leukemia | 13 | 118 | ~9x |

| HCT116 | Colon Carcinoma | 14 | 43 | ~3x |

| KMS-26 | Multiple Myeloma | 11 | 250 | ~23x |

| SU-CCS-1 | Clear Cell Sarcoma | 20 | 180 | ~9x |

| GI₅₀ values were determined after 72 hours of continuous drug exposure.[1] |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, weekly or twice weekly | Statistically significant antitumor activity, exceeding bortezomib and ibrutinib.[1] |

| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, IV, weekly | Statistically significant tumor growth inhibition. |

| LU5266 (PDX) | Small-Cell Lung Cancer | 75 mg/kg, IV, weekly or twice weekly for 3 weeks | Statistically significant antitumor activity with complete tumor regression in a majority of mice.[1] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.3 - 100 mg/kg, IV, weekly for 3 weeks | Dose-dependent and profound antitumor efficacy.[2] |

| IV: Intravenous; PDX: Patient-Derived Xenograft. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical studies of this compound are provided below.

NAE Enzyme Inhibition Assay

-

Principle: This assay quantifies the inhibitory effect of this compound on the enzymatic activity of NAE, which involves the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 conjugating enzyme (Ubc12). The assay measures the formation of the NEDD8-E2 thioester intermediate.

-

Methodology:

-

Recombinant human NAE (E1) and Ubc12 (E2) proteins are used.

-

The reaction is initiated by mixing NAE, Ubc12, NEDD8, and ATP in an assay buffer.

-

Serial dilutions of this compound or a vehicle control are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the proteins are separated by SDS-PAGE under non-reducing conditions to preserve the thioester bond.

-

The amount of NEDD8-Ubc12 conjugate is quantified using methods such as Western blotting with an anti-NEDD8 antibody.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

Cell Proliferation and Viability Assays

-

Principle: To determine the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.

-

Methodology (e.g., CellTiter-Glo® 2.0 Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (typically 72 hours).[1][6]

-

At the end of the incubation period, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Luminescence is measured using a plate reader.

-

The percentage of growth inhibition is calculated using the formula: 100 × (T - T₀)/(C - T₀), where T is the mean luminescence after treatment, T₀ is the mean luminescence at the start of treatment, and C is the mean luminescence of untreated controls.[6]

-

GI₅₀ (concentration for 50% growth inhibition) values are determined from dose-response curves.

-

Western Blot Analysis for Pharmacodynamic Markers

-

Principle: To detect changes in the levels of specific proteins within the neddylation pathway and downstream signaling cascades following this compound treatment.

-

Methodology:

-

Cancer cells are treated with this compound or vehicle for a specified time (e.g., 4 hours).[1]

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., NEDD8, Cullin, p27, CDT1, cleaved PARP).[1]

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Studies

-

Principle: To evaluate the antitumor efficacy of this compound in a living organism using human tumor models grown in immunocompromised mice.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.[1]

-

Tumor Implantation: Human cancer cell lines (e.g., GRANTA-519, SU-CCS-1) or patient-derived tumor fragments (PDX models) are implanted subcutaneously into the flanks of the mice.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., >150 mm³). Mice are then randomized into treatment and control groups.[1]

-

Drug Administration: this compound is administered, typically intravenously, on a defined schedule (e.g., weekly or twice weekly). The vehicle (e.g., 5% glucose solution) is administered to the control group.[1]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers (Volume = [length × (width)²]/2). Animal body weight is also monitored as an indicator of toxicity.[1]

-

Pharmacodynamic Assessment: At specified time points after the final dose, tumors may be excised to analyze target engagement by Western blot (e.g., levels of neddylated cullin).[1]

-

Studies in Novel Cancer Types